4-(1H-Pyrrol-3-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrrol-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVFTCBIKMWZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CNC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Pyrrole Benzonitrile Compounds
Classical and Modern Approaches for 4-(1H-Pyrrol-3-yl)benzonitrile Synthesis
The synthesis of the this compound framework can be achieved through several key chemical reactions. These methods range from traditional cyclocondensation reactions to more contemporary transition-metal-catalyzed cross-couplings and efficient one-pot protocols.
Paal-Knorr Cyclocondensation and Its Adaptations for Pyrrole-Benzonitrile Systems
The Paal-Knorr synthesis is a foundational method for creating pyrrole (B145914) rings by reacting a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgdrugfuture.com This reaction is typically catalyzed by an acid and involves the formation of a five-membered ring through a cyclization and dehydration process. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The mechanism involves the amine attacking the two carbonyl groups, leading to a ring formation which is the rate-determining step, followed by the removal of two water molecules to form the pyrrole. alfa-chemistry.com
For the specific synthesis of pyrrole-benzonitrile systems, this would involve a suitably substituted 1,4-dicarbonyl precursor. The reaction conditions are generally mild, although they can be accelerated with the addition of a weak acid like acetic acid. organic-chemistry.org However, strongly acidic conditions (pH < 3) may lead to the formation of furan (B31954) derivatives as the main products. organic-chemistry.org The versatility of the Paal-Knorr synthesis allows for a wide range of amine substrates, including ammonia, primary aliphatic amines, and various aromatic amines. alfa-chemistry.com Recent advancements have focused on making this classical reaction more environmentally friendly. rgmcet.edu.inresearchgate.net
Multicomponent Reaction (MCR) Strategies for Pyrrole-Benzonitrile Scaffold Construction
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrrole-benzonitriles in a single step from three or more starting materials. bohrium.com These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. bohrium.comnih.gov
Several MCRs can be adapted for pyrrole synthesis. bohrium.com For instance, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for creating diverse chemical structures. policycommons.netmdpi.comnih.gov The Ugi reaction, a four-component reaction, combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov This can be adapted to form the pyrrole ring. Another approach involves the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) to construct the pyrrole ring from an α,β-unsaturated carbonyl compound in the presence of a base. researchgate.netresearchgate.net
A notable example is a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which demonstrates the efficiency of MCRs in building complex heterocyclic systems. scielo.org.mx These strategies are particularly advantageous in medicinal chemistry for the rapid synthesis of compound libraries. nih.gov
Transition-Metal Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Stille)
Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been extensively used for the synthesis of biaryl and heterobiaryl compounds, including those containing pyrrole rings. nih.govmdpi.com
This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide in the presence of a palladium catalyst. nih.gov For the synthesis of a this compound, this could involve coupling a pyrrole-containing boronic acid with a benzonitrile-containing halide, or vice versa. The choice of catalyst is crucial, with catalysts like Pd(dppf)Cl2 often proving effective. nih.gov The Suzuki reaction is favored for its mild reaction conditions and the commercial availability and low toxicity of organoboron reagents. mdpi.com
While the Stille coupling, which uses organotin compounds, is another option, the Suzuki coupling is often preferred due to the lower toxicity of the boron-containing reagents. mdpi.com Other transition-metal catalyzed reactions like the Heck reaction can also be employed for C-C bond formation in the synthesis of such compounds. acs.org
One-Pot Synthetic Protocols and Green Chemistry Considerations
One-pot synthetic protocols are highly desirable as they reduce the number of steps, minimize waste, and save time and resources. researchgate.netchemistryviews.org Many of the MCRs discussed are inherently one-pot procedures. scielo.org.mx For example, a one-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been developed using tosylmethyl isocyanide (TosMIC) and a mild base. researchgate.net
Green chemistry principles are increasingly being applied to the synthesis of pyrroles. semanticscholar.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, some Paal-Knorr reactions have been developed to be solvent-free and catalyst-free, relying on mechanochemical activation. ed.gov The use of recyclable ionic liquids as both solvent and catalyst is another green approach that has been explored for nitrile synthesis. researchgate.netrsc.org Furthermore, solvent- and promoter-free conditions have been successfully used for the one-pot synthesis of polyfunctionalized pyrroles at room temperature. rsc.org Cascade reactions, where multiple transformations occur in a single pot, are also a key strategy in green synthesis, as demonstrated by the synthesis of pyrroles from nitroarenes using a heterogeneous cobalt catalyst. nih.gov
Functionalization and Derivatization Pathways of the Pyrrole-Benzonitrile Core
Once the core this compound structure is synthesized, further modifications can be made to alter its properties. A key aspect of this is the regioselective substitution on the pyrrole ring.
Regioselective Substitution on the Pyrrole Ring System
The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com Due to the electronic nature of the pyrrole ring, electrophilic attack preferentially occurs at the C2 or C5 positions (alpha to the nitrogen atom). onlineorganicchemistrytutor.comuobaghdad.edu.iqaklectures.com This is because the carbocation intermediate formed by attack at the C2 position is more stabilized by resonance (three resonance structures) compared to the intermediate formed by attack at the C3 position (two resonance structures). onlineorganicchemistrytutor.com
Therefore, direct electrophilic substitution on the this compound core would be expected to occur at the C2 or C5 positions of the pyrrole ring. The reactivity of pyrrole is greater than that of benzene (B151609), meaning that milder reagents and conditions can often be used for these substitutions. uobaghdad.edu.iqpearson.com However, pyrrole is sensitive to strong acids, which can cause polymerization, so reaction conditions must be carefully controlled. uobaghdad.edu.iq
Functionalization can also be directed to the nitrogen atom of the pyrrole ring. This is typically achieved by first deprotonating the N-H bond with a strong base to form a pyrrole anion, which can then react with various electrophiles to introduce substituents on the nitrogen. uobaghdad.edu.iq
Chemical Transformations of the Benzonitrile (B105546) Moiety
The benzonitrile group of this compound is a versatile functional handle that can be converted into several other important chemical entities. These transformations allow for the diversification of the core structure, leading to compounds with altered physicochemical properties and biological activities. Key transformations include hydrolysis to carboxylic acids and amides, and conversion to tetrazoles.
Hydrolysis to Carboxylic Acids and Amides:
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the carboxylic acid.
Base-catalyzed hydrolysis, on the other hand, is typically carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization steps yield the amide, which can be further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture then provides the corresponding carboxylic acid. Under milder basic conditions, the reaction can sometimes be controlled to favor the formation of the primary amide as the major product.
Conversion to Tetrazoles:
The [2+3] cycloaddition reaction between the nitrile group and an azide (B81097) source, typically sodium azide, is a widely used method for the synthesis of tetrazoles. This transformation is of particular interest in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) and can be promoted by the addition of a Lewis acid or a Brønsted acid. The mechanism involves the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide ion and subsequent cyclization.
Interactive Data Table: Chemical Transformations of the Benzonitrile Moiety
| Transformation | Reagents and Conditions | Product |
| Hydrolysis to Carboxylic Acid | 1. NaOH (aq), heat 2. HCl (aq) | 4-(1H-Pyrrol-3-yl)benzoic acid |
| Hydrolysis to Amide | Mild basic conditions (e.g., controlled temperature and reaction time) | 4-(1H-Pyrrol-3-yl)benzamide |
| Conversion to Tetrazole | NaN₃, NH₄Cl, DMF, heat | 5-(4-(1H-Pyrrol-3-yl)phenyl)-1H-tetrazole |
Strategic Derivatization for Analog Library Generation
The this compound scaffold is a valuable starting point for the generation of analog libraries in drug discovery programs. Strategic derivatization of this core structure allows for the systematic exploration of the chemical space around the molecule, enabling the optimization of biological activity, selectivity, and pharmacokinetic properties. Derivatization can be targeted at the pyrrole ring, the benzonitrile moiety, or both.
Derivatization of the Pyrrole Ring:
The pyrrole ring offers several positions for functionalization. The nitrogen atom (N-1) can be readily alkylated, acylated, or arylated to introduce a variety of substituents. These modifications can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. The carbon atoms of the pyrrole ring (C-2, C-4, and C-5) can also be functionalized, for example, through electrophilic substitution reactions, although the presence of the electron-withdrawing benzonitrile group at the 3-position will influence the regioselectivity of such reactions.
Derivatization of the Benzonitrile Moiety:
As discussed in the previous section, the benzonitrile group can be transformed into other functional groups like carboxylic acids, amides, and tetrazoles. Each of these new functional groups can then serve as a handle for further derivatization. For instance, the carboxylic acid can be converted to a wide range of esters and amides through coupling reactions with various alcohols and amines. The amide can be further modified, and the tetrazole ring can be N-alkylated.
Structure-Activity Relationship (SAR) Studies:
The generation of analog libraries is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that are essential for activity and those that can be modified to improve desired properties. For example, a study on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists explored the introduction of various substituents on an aniline (B41778) ring system attached to the pyrrole core to understand the SAR. researchgate.net
Interactive Data Table: Strategic Derivatization for Analog Library Generation
| Derivatization Site | Reaction Type | Example Reagents | Potential Modifications |
| Pyrrole N-1 | Alkylation | Alkyl halides, Base | Introduction of various alkyl and aryl groups |
| Pyrrole C-positions | Electrophilic Substitution | Halogenating agents, Acylating agents | Introduction of halogens, acyl groups, etc. |
| Benzonitrile (via Carboxylic Acid) | Esterification/Amidation | Alcohols, Amines, Coupling agents | Formation of a diverse library of esters and amides |
| Benzonitrile (via Tetrazole) | N-Alkylation | Alkyl halides, Base | Introduction of substituents on the tetrazole ring |
Reaction Mechanisms and Pathways in Pyrrole-Benzonitrile Synthesis
The synthesis of this compound and its derivatives relies on a foundation of well-established organic reactions, each with a distinct and well-studied mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of synthetic strategies.
Paal-Knorr Pyrrole Synthesis:
The Paal-Knorr synthesis is a classic method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. dbpedia.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in The reaction is typically acid-catalyzed. The mechanism involves the initial formation of a hemiaminal by the nucleophilic attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a five-membered ring intermediate. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring. The rate-determining step is generally considered to be the ring-closing step. alfa-chemistry.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. nih.govnih.govugr.es This reaction is instrumental in synthesizing aryl-substituted pyrroles. The catalytic cycle begins with the oxidative addition of the organohalide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species and to facilitate the transmetalation step.
Hantzsch Pyrrole Synthesis:
The Hantzsch pyrrole synthesis is a multi-component reaction involving the condensation of an α-haloketone, a β-ketoester, and a primary amine or ammonia. The mechanism is thought to proceed through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile and attacks the α-haloketone. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the substituted pyrrole ring.
Nitrile to Tetrazole Conversion:
The conversion of a nitrile to a tetrazole via reaction with sodium azide is a [3+2] cycloaddition reaction. The mechanism is believed to involve the coordination of a Lewis acid or protonation of the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide ion. The resulting intermediate then undergoes an intramolecular cyclization to form the tetrazole ring.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
¹H NMR Spectroscopic Analysis
A ¹H NMR spectrum for 4-(1H-Pyrrol-3-yl)benzonitrile would be expected to show distinct signals for the protons on both the pyrrole (B145914) and benzonitrile (B105546) rings. The protons on the disubstituted benzene (B151609) ring would likely appear as two doublets in the aromatic region, characteristic of a para-substitution pattern. The protons on the pyrrole ring, including the N-H proton, would also exhibit characteristic chemical shifts and coupling patterns that would confirm the 3-yl substitution. However, no experimental ¹H NMR data has been published for this compound.
¹³C NMR Spectroscopic Analysis
Similarly, a ¹³C NMR spectrum would provide definitive evidence of the carbon skeleton. It would show distinct signals for the quaternary carbons (the carbon attached to the cyano group, the carbon attached to the pyrrole ring, and the two pyrrole carbons involved in the linkage and at the 5-position), as well as the carbons bearing hydrogen atoms. The chemical shift of the nitrile carbon would also be a key identifier. No experimental ¹³C NMR data for this compound is currently available in scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₈N₂), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula with high confidence. This analysis is crucial for verifying the identity of a synthesized compound. No specific HRMS data has been reported for this molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, a key feature in the IR spectrum would be a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing around 2220-2240 cm⁻¹. Other significant bands would include the N-H stretch of the pyrrole ring (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings, and C=C stretching bands from both rings. Raman spectroscopy would complement this by providing information on non-polar bonds. No experimental IR or Raman spectra for this compound are available.
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique would reveal the planarity of the pyrrole and benzonitrile rings and the dihedral angle between them, offering insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group. There are no published crystal structures for this compound.
Advanced Spectroscopic Techniques for Investigating Molecular Behavior (e.g., Fluorescence in Cryogenic Matrices)
Techniques like fluorescence spectroscopy, particularly in cryogenic matrices, can reveal detailed information about a molecule's electronic structure and excited-state properties. Such studies on the related 1-yl isomer have shown charge-transfer characteristics. An analogous investigation on this compound would elucidate how the change in the point of attachment on the pyrrole ring affects its photophysical behavior. However, no such studies have been conducted or reported for this compound.
Theoretical and Computational Investigations of 4 1h Pyrrol 3 Yl Benzonitrile
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of many-body systems, making it a cornerstone of modern computational chemistry. jmchemsci.com DFT calculations allow for the detailed analysis of a molecule's ground-state energy, electron density, and other fundamental properties that govern its behavior. jmchemsci.commdpi.com For 4-(1H-Pyrrol-3-yl)benzonitrile, DFT studies can elucidate its stability, electronic distribution, and the nature of its chemical bonds. nih.gov Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G** to achieve a balance between accuracy and computational cost. nih.govespublisher.com
Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital most involved in donating electrons, defining the molecule's nucleophilicity, while the LUMO is the primary orbital for accepting electrons, indicating its electrophilicity. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may be distributed over the electron-withdrawing benzonitrile (B105546) moiety.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -5.98 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.13 | ELUMO - EHOMO; indicates chemical reactivity and stability. A lower value suggests higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (high electron density), which are favorable for electrophilic attack, while blue signifies the most positive potential (electron-poor regions), susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of near-zero or intermediate potential, respectively. nih.gov
For this compound, an MEP map would likely show a significant negative potential (red) localized around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The nitrogen atom of the pyrrole ring would also exhibit negative potential. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms, particularly the N-H proton of the pyrrole ring, making it a potential site for nucleophilic interaction. researchgate.net
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. vub.be
Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / 2η. mdpi.com
Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound
| Descriptor | Calculated Value | Interpretation |
| Chemical Potential (μ) | -3.915 eV | Indicates the tendency of electrons to escape from the molecule. |
| Global Hardness (η) | 2.065 eV | Suggests moderate resistance to charge transfer. |
| Global Softness (S) | 0.484 eV⁻¹ | Reflects the molecule's capacity to be polarized. |
| Electrophilicity Index (ω) | 3.712 eV | Measures the propensity of the species to accept electrons. |
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. researchgate.net Methods like DFT and Time-Dependent DFT (TD-DFT) can accurately simulate vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra, which can then be compared with experimental data for structural validation. researchgate.netnih.gov
For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific functional groups, such as the C≡N stretch of the nitrile, the N-H stretch of the pyrrole, and the C-H and C=C vibrations of the aromatic rings. researchgate.net TD-DFT calculations can predict the electronic absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, which are often π → π* transitions in conjugated systems. researchgate.net
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Typical Experimental Range | Assignment |
| FT-IR | ~3400 cm⁻¹ | 3350-3450 cm⁻¹ | N-H stretching (pyrrole) |
| FT-IR | ~2230 cm⁻¹ | 2220-2240 cm⁻¹ | C≡N stretching (nitrile) |
| UV-Vis (λmax) | ~285 nm | 280-295 nm | π → π* electronic transition |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are crucial to its function. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules. scilit.com For this compound, the key flexible parameter is the dihedral angle around the single bond connecting the pyrrole and benzonitrile rings.
Conformational analysis can identify the lowest energy (most stable) conformers and the energy barriers for rotation between them. MD simulations can further provide insights into the molecule's behavior over time in different environments, such as in a solvent, revealing the populations and lifetimes of different conformational states. mdpi.com This analysis is essential for understanding how the molecule's shape influences its interactions with other molecules or biological targets.
In silico Methodologies for Ligand-Target Interaction Prediction (e.g., Molecular Docking)
In silico methods, particularly molecular docking, are vital in drug discovery for predicting how a small molecule (ligand) might bind to the active site of a biological target, such as a protein or enzyme. actamedica.orgnih.govnih.gov This computational technique evaluates the binding affinity and orientation of a ligand within a target's binding pocket, providing a "binding score" and detailing potential intermolecular interactions like hydrogen bonds and hydrophobic contacts. mdpi.comiajpr.com
The structure of this compound, containing aromatic rings and hydrogen bond donors/acceptors, makes it a candidate for interacting with various biological targets. For instance, related pyrrole and benzonitrile scaffolds have been investigated as inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1), Dihydrofolate Reductase (DHFR), and enoyl-ACP reductase. mdpi.comrawdatalibrary.netnih.gov Molecular docking studies could be used to screen this compound against a panel of such targets to predict its potential biological activity and guide the design of more potent analogs. nih.govmdpi.com
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme X | -7.8 | Tyr158, Met98 | Hydrogen bond with pyrrole N-H, Hydrophobic interaction with phenyl ring |
| Phe149 | π-π stacking with benzonitrile ring | ||
| Asn125 | Hydrogen bond with nitrile group |
Chemical Reactivity, Transformation Mechanisms, and Catalytic Aspects
Intramolecular and Intermolecular Reaction Pathways of 4-(1H-Pyrrol-3-yl)benzonitrile
The reactivity of this compound can be understood by considering the distinct properties of the pyrrole (B145914) and benzonitrile (B105546) units. The pyrrole ring is an electron-rich heterocycle and is highly susceptible to electrophilic attack. Conversely, the benzonitrile portion is relatively electron-deficient due to the strong electron-withdrawing nature of the cyano group.
Intermolecular Reactions:
Electrophilic Aromatic Substitution: The pyrrole ring is the primary site for electrophilic attack. Due to its high electron density, it readily reacts with various electrophiles. Common reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. wikipedia.orgnih.gov The substitution pattern is governed by the directing effect of the existing substituent and the inherent reactivity of the pyrrole ring positions (see Section 5.4).
Reactions at the Nitrile Group: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orgopenstax.org This allows for transformations such as hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones. chemistrysteps.comlibretexts.org
Cycloaddition Reactions: The pyrrole ring can act as a diene in Diels-Alder [4+2] cycloadditions, particularly when the nitrogen atom bears an electron-withdrawing group. wikipedia.org It can also participate in other cycloadditions, such as [4+3] and [2+1] reactions, leading to the formation of complex bicyclic structures. wikipedia.orghku.hk
Intramolecular Reactions: Under specific conditions, such as in the presence of strong acids, intramolecular cyclization reactions can occur. For instance, studies on analogous 1-(1H-pyrrol-3-yl)pyrrole derivatives have shown that acid-catalyzed decomposition can lead to the formation of new fused ring systems through cyclization onto the pyrrole ring. researchgate.net This suggests that this compound could potentially undergo intramolecular electrophilic attack from a reactive species generated on one part of the molecule onto the other aromatic ring, leading to polycyclic structures.
Reactivity Profile of the Pyrrole Nitrogen Atom
The nitrogen atom in the pyrrole ring plays a crucial role in the molecule's reactivity. The N-H proton is moderately acidic, with a pKa of approximately 17.5 for the parent pyrrole molecule. wikipedia.org This acidity allows for deprotonation by strong bases, such as sodium hydride or butyllithium, to generate the corresponding pyrrolide anion. wikipedia.org
The resulting anion is a potent nucleophile and can react with a variety of electrophiles. This reactivity is fundamental for the N-functionalization of the pyrrole ring.
N-Alkylation and N-Acylation: The pyrrolide anion readily reacts with alkyl halides or acyl chlorides to yield N-substituted derivatives. The choice of reaction conditions, including the solvent and the counter-ion of the base, can influence the site of attack. More ionic metal-nitrogen bonds (e.g., with Na+ or K+) tend to favor N-alkylation. wikipedia.org
N-Protection: The nitrogen atom can be protected with various groups, such as tosyl (Ts), nosyl (Ns), or triisopropylsilyl (TIPS), to modify the reactivity of the pyrrole ring or to facilitate specific transformations. acs.orgresearchgate.net For example, N-protection can enhance the stability of the pyrrole ring towards acidic conditions and influence the regioselectivity of subsequent reactions.
The presence of the 4-cyanophenyl group at the C3 position, being electron-withdrawing, is expected to slightly increase the acidity of the N-H proton compared to unsubstituted pyrrole, thereby facilitating its deprotonation.
Chemical Transformations of the Benzonitrile Group and Its Derivatives
The benzonitrile group is a versatile functional group that can be converted into several other important chemical entities. wikipedia.org Its transformations typically involve nucleophilic addition to the polarized carbon-nitrogen triple bond. openstax.org
Key transformations include:
Hydrolysis: In the presence of strong acid or base and heat, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. openstax.orgchemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can partially reduce the nitrile to an imine, which upon hydrolysis yields an aldehyde.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile group. The resulting imine anion intermediate is then hydrolyzed upon aqueous workup to afford a ketone. openstax.orgchemistrysteps.com
The following table summarizes the primary chemical transformations of the benzonitrile group in this compound.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, Heat | 4-(1H-Pyrrol-3-yl)benzoic acid |
| Reduction to Amine | 1. LiAlH₄; 2. H₂O | [4-(1H-Pyrrol-3-yl)phenyl]methanamine |
| Formation of Ketone | 1. R-MgX or R-Li; 2. H₂O | (4-(1H-Pyrrol-3-yl)phenyl)(R)methanone |
Regioselectivity and Stereoselectivity Considerations in Chemical Reactions
Regioselectivity: Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound. wikipedia.org
On the Pyrrole Ring: Pyrrole is an electron-rich aromatic system that typically undergoes electrophilic substitution at the α-positions (C2 or C5), as the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the one formed by attack at the β-positions (C3 or C4). wikipedia.org Since the C3 position in this compound is already substituted, electrophilic attack is strongly directed to the C5 position, followed by the C2 position. The C4 position is the least favored site for electrophilic attack. However, under certain catalytic conditions, such as with specific rhodium catalysts, β-selective C-H arylation of pyrroles has been achieved, demonstrating that the inherent regioselectivity can be overridden. acs.org
| Position on Pyrrole Ring | Reactivity towards Electrophiles | Reason |
|---|---|---|
| C5 | Most Reactive | Most stable resonance intermediate (α-position) |
| C2 | Reactive | Stable resonance intermediate (α-position) |
| C4 | Least Reactive | Less stable resonance intermediate (β-position) |
On the Benzene (B151609) Ring: The nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution. study.com Therefore, any electrophilic attack on the benzene ring of this compound would be significantly slower than on the pyrrole ring and would occur at the positions meta to the nitrile group (i.e., C3' and C5').
Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes relevant in reactions that introduce new stereocenters.
Cycloaddition Reactions: In Diels-Alder reactions where the pyrrole ring acts as a diene, the approach of the dienophile can occur from two different faces, potentially leading to endo and exo diastereomeric products. The preferred stereochemical outcome is often dictated by steric factors and secondary orbital interactions. hku.hk
Reduction of Ketones: If the nitrile group is converted to a ketone via reaction with an organometallic reagent, subsequent reduction of the ketone can create a chiral alcohol. The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other (enantioselectivity).
Catalytic Applications Involving Pyrrole-Benzonitrile Structures
The structural motifs present in this compound suggest its potential utility in the field of catalysis, either as a ligand for metal catalysts or as a precursor to more complex catalytic systems. eurekaselect.com
Ligand Synthesis: The nitrogen atom of the pyrrole ring and the nitrogen of the nitrile group can both act as coordination sites for transition metals. Benzonitrile itself is known to form labile coordination complexes with metals like palladium, such as PdCl₂(PhCN)₂, which are valuable as catalytic precursors because the benzonitrile ligand is easily displaced by stronger ligands. wikipedia.org The bifunctional nature of this compound could allow it to act as a bidentate or bridging ligand in the design of novel transition metal catalysts for reactions like cross-coupling, hydrogenation, or polymerization.
Precursor to Chiral Catalysts: The functional handles on the molecule allow for further elaboration. For example, chiral biaryl compounds containing a benzonitrile moiety have been synthesized and used as ligands in asymmetric catalysis. nih.gov The pyrrole-benzonitrile scaffold could be similarly modified to create chiral ligands for enantioselective transformations.
Organocatalysis: Pyrrole-based structures are known to be effective organocatalysts for various transformations. While direct applications of this specific molecule are not widely reported, its derivatives could be designed to participate in catalytic cycles.
Enzyme Inhibition: While not a synthetic catalytic application, related structures such as 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives have been developed as potent and selective inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), highlighting the value of the pyrrole-benzonitrile scaffold in designing biologically active molecules that interact with catalytic sites of enzymes. nih.gov
Exploration of Bioactive Potential Through in Vitro and Mechanistic Studies
Enzyme Inhibition and Receptor Interaction Profiling (In Vitro Models)
The structural framework of 4-(1H-pyrrol-3-yl)benzonitrile is a recurring motif in the design of various enzyme inhibitors. Its specific geometry and electronic properties allow for targeted interactions with the active sites of several key enzymes implicated in disease progression.
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms
Derivatives incorporating the 4-(1H-pyrrol-3-yl) moiety have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Dysregulation of CDKs is a hallmark of many cancers, making them a significant target for therapeutic intervention. nih.gov
A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines has been synthesized and evaluated for their ability to inhibit CDKs. nih.gov These compounds were found to be potent inhibitors of both CDK2 and CDK4 and demonstrated anti-proliferative activity against human tumor cell lines. nih.gov The mechanism of action for CDK inhibitors often involves binding to the ATP pocket, preventing the phosphorylation events necessary for cell cycle progression. nih.govmdpi.com The pyrrole (B145914) and pyrimidine rings in these structures act as a core scaffold that can be substituted to optimize binding affinity and selectivity for specific CDK isoforms. nih.gov
Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) Inhibition
The pyrrole scaffold is also integral to inhibitors targeting essential enzymes in bacterial metabolic pathways, such as Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) and Dihydrofolate Reductase (DHFR).
Enoyl-Acyl Carrier Protein Reductase (ENR) is a vital enzyme in the bacterial fatty acid synthase II (FASII) system, which is distinct from the mammalian fatty acid synthesis pathway, making it an attractive target for novel antibacterial agents. nih.govsphinxsai.com Various pyrrole derivatives, including pyrrole hydrazine and pyrrolidine carboxamides, have been identified as potent inhibitors of InhA, the ENR from Mycobacterium tuberculosis. sphinxsai.comresearchgate.net These inhibitors function by blocking the essential rate-limiting step in fatty acid biosynthesis, which is crucial for building bacterial cell membranes. nih.govresearchgate.net
Dihydrofolate Reductase (DHFR) catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and thymidylate required for cell proliferation. nih.govnih.gov As such, DHFR is a well-established target for antibacterial, antiprotozoal, and anticancer drugs. nih.govwikipedia.orgmdpi.com Pyrrole-containing structures, such as pyrrolo[3,2-f]quinazoline-1,3-diamine, have been shown to be potent inhibitors of E. coli DHFR, acting as competitors with the natural substrate, dihydrofolic acid. nih.gov
Other Enzyme Systems and Receptor Targets
The versatility of the pyrrole-benzonitrile framework extends to other enzyme systems.
Lysine-Specific Demethylase 1 (LSD1): A series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, structurally similar to this compound, were developed as reversible inhibitors of LSD1. The most active of these compounds demonstrated a biochemical IC50 of 57 nM and showed no activity against the related enzymes MAO-A and B. nih.gov
Carbonic Anhydrase (CA): A derivative, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, was identified as a potent dual-target inhibitor, acting on both human carbonic anhydrase (hCA) XII (Kᵢ = 6.8 nM) and the Wnt/β-catenin signaling pathway. nih.gov
Cytochrome P450 (CYP) Enzymes: While not a pyrrole derivative, the related compound 4,4'-methanol-bisbenzonitrile, a metabolite of the drug letrozole, has been studied for its inhibitory effects on drug-metabolizing CYP enzymes. It showed moderate inhibition of CYP2C19 and CYP2B6. nih.gov
Antimicrobial Research Focus (In Vitro Efficacy)
Pyrrole-containing compounds have a long history in antimicrobial research, with many natural and synthetic derivatives demonstrating significant activity against a wide range of microbial pathogens. nih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains
The pyrrole nucleus is a core component of many compounds with antibacterial properties. nih.gov The efficacy of these compounds can vary, with some showing broad-spectrum activity and others being more effective against either Gram-positive or Gram-negative bacteria. nih.govacgpubs.org For instance, some tetrasubstituted pyrrole derivatives displayed moderate to excellent inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus but showed no inhibitory effect on Gram-negative bacteria. acgpubs.orgresearchgate.net Conversely, other pyrrole derivatives have demonstrated potent activity against Gram-negative species such as Escherichia coli. nih.gov The difference in activity is often attributed to the lower permeability of the Gram-negative outer membrane. acgpubs.org The natural metabolite pyrrolnitrin, a chlorinated phenylpyrrole, is known to possess moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
| Pyrrole Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Reference Strains | Source |
|---|---|---|---|---|
| Tetrasubstituted Pyrroles | Moderate to Excellent | Inactive | S. aureus, B. cereus | acgpubs.orgresearchgate.net |
| Pyrrolnitrin | Moderate | Moderate | Agrobacterium tumefaciens, Pseudomonas syringae | mdpi.com |
| Dispyrrolopyridines | Intense | Not specified | S. aureus, B. subtilis, L. monocytogenes | nih.gov |
| Pyrrolomycins | Strong | Not specified | Staphylococcus species | researchgate.net |
Antifungal Efficacy against Pathogenic Fungi
The pyrrole scaffold is also prominent in compounds with significant antifungal properties. researchgate.net Pyrrolnitrin, a metabolite produced by various bacteria, has demonstrated potent protective activity against a wide range of pathogenic fungi, particularly those responsible for dermatophytosis and various plant diseases. mdpi.comresearchgate.netnih.gov It is effective against soil-borne phytopathogens like Rhizoctonia solani and Fusarium species. mdpi.com The mechanism of action for pyrrolnitrin involves uncoupling oxidative phosphorylation and impeding the synthesis of critical macromolecules like DNA, RNA, and proteins. researchgate.netnih.gov Other synthetic pyrrole derivatives have also shown promising antifungal activity against human and plant pathogens, including Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. researchgate.netresearchgate.net
| Pyrrole Derivative | Target Fungi | Noted Efficacy | Source |
|---|---|---|---|
| Pyrrolnitrin | Rhizoctonia solani, Fusarium oxysporum, Penicillium expansum, Aspergillus niger | Broad-spectrum activity against phytopathogens | mdpi.comnih.gov |
| Substituted Pyrroles | Candida albicans, Aspergillus fumigatus, Fusarium oxysporum | Effective against human and plant pathogens | researchgate.net |
| 3-indolyl-3-hydroxy oxindole derivatives | Rhizoctonia solani, Pyricularia oryzae, Bipolaris maydis | Significant activity against plant pathogenic fungi | nih.gov |
Antitubercular Activity Investigations
The pyrrole nucleus is a significant heterocyclic template in the development of new therapeutic agents, and it has been identified as a noteworthy scaffold for substantial antimycobacterial activity. nih.gov Research into pyrrole-based compounds has revealed their potential in treating tuberculosis (TB), with a number of derivatives being synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. nih.govmdpi.com
Studies have explored various series of pyrrole derivatives, demonstrating significant antitubercular properties. For instance, new series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substitutedphenoxy)acetyl)benzohydrazides have been synthesized and assessed as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase, two crucial enzymes in mycobacterial survival. nih.gov Many of these compounds exhibited significant antitubercular and antibacterial properties. nih.gov Molecular docking analyses suggest that these molecules exert their effects through binding interactions with the active sites of these enzymes, providing a basis for their multi-target inhibition mechanism at the cellular level. nih.gov
Further research into other complex pyrrole derivatives has also shown promise. In one study, novel synthesized derivatives of 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione, which can be converted to tetra-substituted pyrroles, were tested for anti-tuberculosis activity. mdpi.com The findings highlighted moderate to good anti-TB profiles for these substituted pyrroles against the H37Rv strain of Mycobacterium tuberculosis. mdpi.com Additionally, investigations into dinitrobenzyl-based compounds have sometimes involved pyrrole moieties, such as in the synthesis of 3-nitro-5-(1H-pyrrol-1-yl)benzyl alcohol, as part of a broader effort to develop potent antimycobacterial agents. nih.gov These collective studies underscore the importance of the pyrrole scaffold in the ongoing search for novel antitubercular drugs. nih.gov
Table 1: Selected Pyrrole Derivatives and their Antitubercular Activity
| Compound Series | Target Organism/Enzyme | Key Findings | Reference |
|---|---|---|---|
| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP reductase & Dihydrofolate reductase (DHFR) | Exhibited dual inhibition and significant antitubercular properties. | nih.gov |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substitutedphenoxy)acetyl)benzohydrazides | Enoyl ACP reductase & Dihydrofolate reductase (DHFR) | Demonstrated dual inhibitory activity against key mycobacterial enzymes. | nih.gov |
Antiviral Research (e.g., Anti-HIV-1 Activity)
The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including antiviral potential. nih.gov In the context of Acquired Immunodeficiency Syndrome (AIDS), which is caused by the Human Immunodeficiency Virus (HIV), pyrrole derivatives have been continuously explored as a source of new anti-HIV agents. nih.gov Research has shown that these compounds can target various stages of the HIV-1 replication cycle, presenting opportunities for developing novel therapeutic strategies. nih.gov
The development of multitargeted molecules is a key strategy in AIDS therapy to improve patient compliance and reduce drug-drug interactions. nih.gov Pyrrole-based compounds are being investigated for their potential as dual inhibitors, targeting more than one viral enzyme simultaneously. nih.gov For example, libraries of 1H-pyrrole-3-carbothioamide derivatives have been synthesized and screened for their ability to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov
Furthermore, other complex heterocyclic systems incorporating the pyrrole structure have demonstrated significant anti-HIV-1 activity. In one study, novel 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds were modified to create new compounds with improved biological activities against HIV-1. mdpi.com Several of these derivatives showed antiviral potencies in the single-digit micromolar range with low toxicity, identifying them as potential lead compounds for further optimization into clinical anti-HIV-1 agents. mdpi.com These investigations confirm that pyrrole derivatives are a valuable and promising class of compounds in the search for new treatments for HIV/AIDS. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Pyrrole-Benzonitrile Derivatives
Impact of Substituents on Bioactivity Profile
The biological activity of pyrrole-benzonitrile derivatives is highly dependent on the nature and position of various substituents on both the pyrrole and the benzonitrile (B105546) rings. Structure-Activity Relationship (SAR) studies have been crucial in identifying key structural features that modulate the potency and selectivity of these compounds for different biological targets.
For a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives investigated as metallo-β-lactamase (MBL) inhibitors, the 3-carbonitrile group (a core feature of the pyrrole-benzonitrile scaffold) was found to be important for inhibitory potency. nih.gov The study also revealed that the presence of vicinal 4,5-diphenyl groups and an N-benzyl side chain on the pyrrole ring were significant for activity against several MBL subclasses. nih.gov Further modification, such as the addition of an N-benzoyl group, retained potent activity across different MBLs, highlighting the impact of N-acylation on the bioactivity profile. nih.gov
In another context, the SAR of 1H-pyrrole-3-carbonitrile derivatives was studied as agonists of the STING receptor. nih.gov This research focused on introducing various substituents onto an aniline (B41778) ring system attached to the pyrrole, demonstrating that changes on the phenyl ring significantly influence agonist activity. nih.gov Similarly, research on 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) showed that specific substitutions on the pyrrolidine ring led to compounds with high potency and improved selectivity profiles. nih.gov These studies collectively illustrate that systematic modification of substituents on both the heterocyclic and aromatic rings is a critical strategy for fine-tuning the biological activity of pyrrole-benzonitrile derivatives.
Pharmacophore Identification and Optimization Strategies
Pharmacophore modeling is a key strategy in drug design used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For pyrrole-benzonitrile derivatives, SAR studies have helped to define the key features of their pharmacophores for various targets.
Based on SAR data for MBL inhibitors, a pharmacophore for this class of compounds can be proposed. nih.gov The essential features include the 3-carbonitrile group on the pyrrole ring, the bulky hydrophobic groups at the 4 and 5 positions (e.g., diphenyl), and the N-benzyl side chain. nih.gov These elements represent the critical interaction points with the enzyme's active site. Optimization strategies involve modifying these core features, such as by coupling the lead compound with different acyl chlorides, which led to the discovery of more potent N-acylamide derivatives. nih.gov
A common optimization strategy is pharmacophore-based virtual screening, where a validated pharmacophore model is used as a 3D query to search large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity. mdpi.com This approach can drastically reduce the number of compounds that need to be synthesized and tested, accelerating the discovery of promising new leads. mdpi.com The identification of a pharmacophore also guides the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, forming a cycle of design, synthesis, and testing aimed at developing optimized therapeutic agents. uomustansiriyah.edu.iq
Antioxidant and Anti-inflammatory Potential (In Vitro Models)
Pyrrole-containing heterocyclic systems have been investigated for a range of biological activities, including potential antioxidant and anti-inflammatory effects. While direct studies on this compound are limited in this area, research on structurally related pyrrole derivatives provides insight into the potential of this chemical class.
For example, a study on a series of novel pyrrolo[3,4-d]pyridazinone derivatives reported promising antioxidant and anti-inflammatory effects in biological evaluations. mdpi.com These findings suggest that the fused pyrrole ring system can serve as a scaffold for compounds with the ability to mitigate oxidative stress and inflammation. mdpi.com
The antioxidant potential of compounds is often evaluated using in vitro models such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In studies of other nitrogen-containing heterocyclic compounds, derivatives have shown promising activity in this assay. For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated significant DPPH radical scavenging activity, comparable to the standard antioxidant Trolox. mdpi.com Such assays are fundamental in the initial screening for antioxidant potential. The anti-inflammatory effects of new compounds are often initially assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and reactive oxygen species (ROS), in cell models like lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.net These preliminary in vitro models are essential for identifying compounds that warrant further investigation for their antioxidant and anti-inflammatory properties.
Applications in Advanced Materials and Other Chemical Disciplines
Utilization in Functional Materials Science
The pyrrole-benzonitrile scaffold is a key component in the development of various functional materials. frontiersin.orgnih.gov The inherent properties of the pyrrole (B145914) ring, combined with the electronic characteristics of the benzonitrile (B105546) moiety, make it a desirable component for materials with specific optical and electronic functions.
Design of Ordered Molecular Frameworks and Crystalline Materials
While detailed crystallographic data for 4-(1H-Pyrrol-3-yl)benzonitrile itself is not extensively documented in publicly available literature, the analysis of structurally related molecules provides insight into its potential for forming ordered crystalline structures. For instance, the crystal structure of 4-[Bis(1H-indol-3-yl)methyl]benzonitrile, a larger molecule containing benzonitrile and related indole (B1671886) rings, has been characterized. In this molecule, the dihedral angles between the planes of the indole rings and the benzene (B151609) ring are 86.44° and 86.96°, with an angle of 72.08° between the two indole systems. Such specific spatial arrangements, governed by intermolecular forces, are fundamental to the design of crystalline materials and molecular frameworks where precise positioning of functional groups is critical.
Applications in Luminescence and Optical Chemistry
The this compound framework is integral to the design of luminescent molecules. The interaction between the electron-donating pyrrole and the electron-withdrawing benzonitrile can facilitate intramolecular charge transfer (ICT), a key process in many fluorescent compounds.
Research on a substituted derivative, 4-(1-benzyl-2-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-3-yl)benzonitrile, demonstrates these properties. frontiersin.orgnih.gov This compound exhibits distinct absorption and emission characteristics, highlighting its potential in optical applications. Its photophysical properties are comparable to other benzonitrile-substituted pyrroles. frontiersin.orgnih.gov In other complex dye systems, the introduction of a pyrrole moiety at the para-position of an aryl substituent has been shown to result in exceptionally high fluorescence quantum yields, reaching values as high as 0.88. This enhancement is attributed to the strong electron-donating nature of the pyrrole ring.
Table 1: Photophysical Properties of a this compound Derivative
| Property | Value |
|---|---|
| Longest Wavelength Absorption (λabs) | 319 nm |
| Emission Wavelength (λem) | 442 nm |
| Fluorescence Quantum Yield (ΦF) | 0.11 |
Data for 4-(1-benzyl-2-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-3-yl)benzonitrile. frontiersin.orgnih.gov
Role as Synthetic Intermediates for Complex Molecular Architectures
The this compound structure is a versatile intermediate in organic synthesis, enabling the construction of more elaborate molecules. Its pyrrole core can be formed through multicomponent reactions, and the constituent parts can be further functionalized.
For example, the synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone can be achieved via a one-pot reaction involving acetophenone, benzaldehyde, and p-toluenesulfonylmethyl isocyanide (TosMIC). mdpi.com This pyrrole-containing product can then serve as a scaffold for further chemical modifications. In one study, this intermediate was reacted with cinnamoyl chloride to produce a complex cinnamic-pyrrole hybrid, demonstrating the utility of the pyrrole core as a platform for building multifunctional molecules. mdpi.com This approach is part of a broader strategy in diversity-oriented synthesis, where foundational structures like pyrroles are used to generate libraries of structurally diverse compounds.
Furthermore, derivatives such as 4-acyl-1H-pyrrole-2,3-diones are recognized as valuable platforms for developing skeletally diverse heterocyclic systems through reactions like the hetero-Diels–Alder reaction.
Applications in Dye and Pigment Chemistry
The electronic properties of the this compound motif make it a valuable precursor in the synthesis of high-performance dyes and pigments, particularly those based on the diketopyrrolopyrrole (DPP) core. beilstein-journals.orgbeilstein-journals.orgnih.govmdpi.com DPP-based materials are known for their brilliant colors, high stability, and strong fluorescence. beilstein-journals.orgbeilstein-journals.orgnih.gov
In a notable synthesis, a related compound, 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile, was used to create a DPP dye. The reaction of this nitrile with diisopropyl succinate (B1194679) proceeded in a surprisingly high yield of 67%. The strong electron-donating character of the pyrrole substituent significantly influences the optical properties of the resulting DPP dye, leading to a large bathochromic (red) shift in both the absorption and fluorescence spectra. This highlights the critical role of the pyrrole-benzonitrile structure in tuning the color and performance of advanced organic pigments.
Potential in Polymer Science and Engineering
The this compound scaffold holds significant potential for use in the field of polymer science, particularly in the creation of π-conjugated polymers with tailored electronic and optical properties. yuntech.edu.twmdpi.com While direct polymerization of this specific molecule may not be widely reported, its structural components are found in various advanced polymer systems.
Polypyrrole and its derivatives are a well-established class of conducting polymers. mdpi.commdpi.com By incorporating functional groups like benzonitrile, the electronic properties of the resulting polymer can be systematically modified. For instance, polymers based on 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile have been synthesized and investigated for their electrochromic properties—the ability to change color upon electrical stimulation. yuntech.edu.twmdpi.com The inclusion of the electron-withdrawing benzonitrile unit directly impacts the polymer's electronic structure and optical transitions. mdpi.com
Moreover, the chemical handles on the this compound structure could be modified to create monomers suitable for various polymerization techniques, such as Suzuki-Miyaura or Stille coupling reactions. This would enable its incorporation into the backbones of complex conjugated polymers for applications in organic electronics, such as organic solar cells and sensors.
Future Research Directions and Emerging Challenges for Pyrrole Benzonitrile Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the advancement of pyrrole-benzonitrile chemistry is the development of efficient and environmentally benign synthetic routes. While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr and Hantzsch reactions, provide a foundation, future research must focus on sustainable alternatives. syrris.comeurekaselect.com
Key future research directions include:
Green Catalysis: Introducing novel catalytic systems, such as iridium-based catalysts, can enable the synthesis of pyrroles from renewable resources like secondary alcohols and amino alcohols, minimizing waste by eliminating hydrogen gas as the only byproduct. nih.gov The use of recyclable heterogeneous catalysts, including zeolites or metal-organic frameworks, could also significantly enhance the sustainability of synthetic protocols for 3-arylpyrroles.
Renewable Starting Materials: A significant leap forward would be the use of biosourced starting materials. For instance, methodologies utilizing 3-hydroxy-2-pyrones, which can be derived from renewable sources, offer a sustainable pathway to N-substituted pyrrole carboxylic acid derivatives. acs.orgresearchgate.net Adapting such methods for the synthesis of the 4-(1H-Pyrrol-3-yl)benzonitrile core is a critical research goal.
Flow Chemistry: Continuous flow synthesis presents a powerful technology for producing pyrrole derivatives efficiently and safely. syrris.com Developing a continuous flow process for this compound would allow for rapid library generation, improved reaction control, and easier scalability, thereby accelerating the drug discovery process. syrris.com
Alternative Solvents: Shifting away from hazardous organic solvents like DMF and NMP towards greener alternatives such as acetonitrile (B52724) or even solvent-free conditions is crucial. rsc.org Research has shown that such changes can lead to similar or improved yields, reduced reaction times, and simplified purification processes. rsc.org
Table 1: Comparison of Synthetic Methodologies for Pyrrole Synthesis
| Methodology | Key Features | Sustainability Advantages | Reference |
|---|---|---|---|
| Iridium-Catalysed Synthesis | Uses secondary alcohols and amino alcohols. | Utilizes renewable feedstocks; eliminates H2 as the only byproduct. | nih.gov |
| Biosourced Pyrones | Reacts primary amines with 3-hydroxy-2-pyrones. | Derived from renewable sources; can be performed solvent-free or in aqueous solutions. | acs.orgresearchgate.net |
| Continuous Flow Synthesis | Automated microreactor-based chemistry. | Highly efficient, atom economical, reduces waste streams, cost-effective. | syrris.com |
| Greener Solvents | Replacement of DMF/NMP with acetonitrile. | Less toxic waste, lower reaction time/temperature, allows recycling. | rsc.org |
In-Depth Mechanistic Investigations of Bioactivity at the Molecular Level
The pyrrole nucleus is a cornerstone in medicinal chemistry, found in numerous drugs with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govbiolmolchem.com However, the specific bioactivity of the this compound scaffold is yet to be determined. Future research must focus on systematically screening this compound and its derivatives against a wide range of biological targets to uncover its therapeutic potential.
An essential component of this research will be detailed mechanistic studies to understand how these molecules interact with biological systems at a molecular level. Key areas for investigation include:
Target Identification and Validation: Identifying the specific enzymes, receptors, or cellular pathways that are modulated by pyrrole-benzonitrile compounds. For example, related pyrrolidine-benzonitrile derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), suggesting a potential avenue for epigenetic cancer therapy. nih.gov
Enzyme Kinetics and Inhibition Studies: Once a target is identified, performing detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) is crucial. A study on a different pyrrole-carbonitrile derivative revealed its potential as a metallo-β-lactamase inhibitor, highlighting the importance of the nitrile group in its activity. nih.gov
Computational Modeling and Simulation: Molecular docking and dynamics simulations can provide invaluable insights into the binding modes of these compounds within the active sites of target proteins. researchgate.net These computational approaches can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.gov Such studies can explain why certain structural features, like the para-cyanophenyl ring, are critical for potent and balanced activity against dual targets, as seen in other inhibitor classes. nih.gov
Rational Design and Synthesis of Next-Generation Pyrrole-Benzonitrile Scaffolds
Building upon mechanistic insights, the rational design of new and improved pyrrole-benzonitrile scaffolds will be a major research frontier. rsc.orgmdpi.com The goal is to optimize potency, selectivity, and pharmacokinetic properties through targeted chemical modifications. Structure-activity relationship (SAR) studies will be fundamental to this process. nih.gov
Future strategies for rational design should focus on:
Systematic Structural Modifications: Creating libraries of analogs by modifying key positions on both the pyrrole and benzonitrile (B105546) rings. This includes:
N-Substitution on the Pyrrole Ring: Introducing various substituents at the N-1 position of the pyrrole can significantly impact biological activity and physical properties.
Substitution at C-2, C-4, and C-5 of the Pyrrole: Adding different functional groups to the other positions of the pyrrole ring can modulate electronic properties and steric interactions with target proteins.
Modification of the Benzonitrile Ring: Altering the substitution pattern on the phenyl ring or replacing it with other heteroaromatic rings can fine-tune target engagement and selectivity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Replacing the core pyrrole-benzonitrile structure with related heterocyclic systems to discover novel chemotypes with improved drug-like properties. nih.gov
Fragment-Based Drug Design: Utilizing smaller molecular fragments that are known to bind to a target and then linking them to or growing them from the pyrrole-benzonitrile scaffold to create highly potent inhibitors.
Table 2: Potential Research Targets for Pyrrole-Benzonitrile Derivatives
| Target Class | Rationale / Example from Related Compounds | Reference |
|---|---|---|
| Kinases | Pyrrole scaffolds are key chemotypes for protein kinase inhibitors (e.g., Sunitinib). | nih.gov |
| Histone Demethylases | 4-(Pyrrolidin-3-yl)benzonitrile (B2813882) derivatives are potent inhibitors of LSD1. | nih.gov |
| Metallo-β-lactamases | A 2-amino-1H-pyrrole-3-carbonitrile scaffold showed broad-spectrum inhibition. | nih.gov |
| Aromatase/Sulfatase | The para-cyanophenyl ring is a key feature in dual inhibitors for hormone-dependent cancers. | nih.gov |
Exploration of Undiscovered Application Domains and Multidisciplinary Integration
Beyond medicinal chemistry, the unique electronic properties of the this compound scaffold make it a compelling candidate for applications in materials science. researchgate.net The combination of the electron-donating pyrrole and the electron-accepting benzonitrile suggests potential for creating materials with interesting optical and electronic properties.
Emerging areas for exploration include:
Organic Electronics: Investigating the use of this compound as a building block for organic semiconductors, conductive polymers, or materials for organic light-emitting diodes (OLEDs). The inherent dipole and aromaticity of the structure are favorable for charge transport. wikipedia.org
Photophysical Materials: Pyrrole-derived systems, particularly porphyrins, are known for their strong absorbance and fluorescence, making them useful in bioimaging and photodynamic therapy. nih.gov The this compound core could be incorporated into larger conjugated systems to create novel dyes, sensors, or photoactive agents.
Nanomaterials: Developing nanoparticles from pyrrole-benzonitrile derivatives for applications in theranostics, which combines diagnostic imaging with targeted therapy. Porphyrin-based nanoparticles have already shown promise in this area. nih.gov
Corrosion Inhibition: Heterocyclic compounds containing nitrogen are known to be effective corrosion inhibitors due to the presence of lone pair electrons that can adsorb onto metal surfaces. researchgate.net The potential of this compound in this domain warrants investigation.
Successfully navigating these research avenues will require a multidisciplinary approach, integrating synthetic organic chemistry, medicinal chemistry, computational modeling, molecular biology, and materials science. Such collaborations will be essential to unlock the full potential of the this compound scaffold and establish its place in the landscape of valuable chemical compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(1H-Pyrrol-3-yl)benzonitrile, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or coupling reactions. For example, a modified procedure involves refluxing precursors (e.g., 4-cyanobenzaldehyde derivatives) with pyrrole intermediates in xylene at 70–100°C for 24–48 hours. Reaction time and temperature significantly impact yield; prolonged heating (e.g., 30 hours at 70°C) can lead to side reactions, as seen in a study yielding only 12% after recrystallization . Solvent choice (e.g., MeOH for recrystallization) and purification steps (e.g., washing with Et₂O) are critical for purity .
Q. How is this compound characterized structurally and functionally in academic research?
- Methodological Answer : Characterization relies on:
- Spectroscopy : ESI-MS for molecular ion confirmation (e.g., m/z 405.1912 observed vs. 405.1736 calculated) .
- Thermal Analysis : Melting point determination (e.g., 234–236°C) to assess crystallinity .
- Chromatography : HPLC or TLC to monitor reaction progress and purity.
Q. What are the primary applications of this compound in chemical and biological research?
- Methodological Answer : The compound serves as:
- A pharmacophore precursor in drug discovery, particularly for bioactive molecules targeting enzymes or receptors .
- A building block in materials science, such as OLED emitters, where substituent positioning (e.g., carbazole-phenanthroimidazole hybrids) modulates photophysical properties .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) affect the compound’s bioactivity or material properties?
- Methodological Answer : Isomeric variations (e.g., 2,7- vs. 3,6-substituted derivatives) alter electronic transitions and aggregation behavior. For instance, carbazole-phenanthroimidazole isomers exhibit distinct emission spectra (λmax shifts of 10–15 nm) and external quantum efficiencies (EQEs) in OLEDs, requiring DFT calculations to rationalize structure-property relationships .
Q. What strategies optimize low-yield reactions during this compound synthesis?
- Methodological Answer : To address low yields (e.g., 12% in ):
- Catalyst Screening : Transition metals (e.g., Pd/Cu) for cross-coupling steps.
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation.
- Precursor Design : Introducing electron-withdrawing groups (e.g., -CN) enhances reactivity in cyclization steps .
Q. How can researchers resolve contradictions in reported spectral data or crystallographic parameters?
- Methodological Answer : Discrepancies in melting points or spectral peaks require:
- Reproducibility Studies : Strict adherence to synthetic protocols (e.g., solvent ratios, drying agents like Na₂SO₄ ).
- Single-Crystal X-ray Diffraction : Resolves ambiguities in molecular conformation (e.g., dihedral angles in triazole derivatives ).
Q. What advanced analytical techniques are essential for studying degradation or stability under experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : HPLC-MS under thermal/UV stress identifies degradation products.
- NMR Kinetic Studies : Track hydrolytic or oxidative pathways (e.g., nitrile group stability in aqueous buffers).
Q. How is this compound utilized in click chemistry or bioconjugation?
- Methodological Answer : The nitrile group enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
